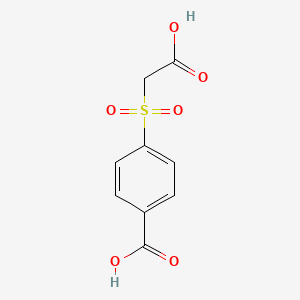![molecular formula C21H22N4O3 B11990449 3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990449.png)
3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究の様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、エトキシフェニル基とピラゾール環を含む独自の構造が特徴であり、化学者や研究者の関心の的となっています。
準備方法
合成経路と反応条件
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な方法の1つは、3-エトキシベンズアルデヒドとヒドラジン水和物を縮合させて、対応するヒドラゾンを生成することです。この中間体は、特定の条件下で2-エトキシベンズアルデヒドと反応させて最終生成物を生成します。反応条件は、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは、効率と収率を最適化するために、一貫した品質と生産速度を確保するために、連続フロー反応器と自動化システムを頻繁に採用します。
化学反応の分析
反応の種類
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して実行できます。
置換: 適切な試薬を使用することにより、エトキシ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン原子を導入するためのチオニルクロリドなどのハロゲン化試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 様々な疾患の治療における治療薬としての可能性を探っています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
3-(3-ethoxyphenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の文脈によって異なります。
類似の化合物との比較
類似の化合物
- 3-(4-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-(3-メトキシフェニル)-N'-[(E)-(2-メトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(3-エトキシフェニル)-N'-[(E)-(2-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、エトキシフェニル基とピラゾール環構造を組み合わせた独特の構造が特徴です。この組み合わせにより、独特の化学的および生物学的特性が与えられ、研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(4-ethoxyphenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(3-methoxyphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3-ethoxyphenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific ethoxyphenyl groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
3-(3-ethoxyphenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-27-17-10-7-9-15(12-17)18-13-19(24-23-18)21(26)25-22-14-16-8-5-6-11-20(16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChIキー |
RNBBMYMTWOXWHF-HYARGMPZSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11990366.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)


![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
![(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990456.png)

